3,3-Dimethyltetrahydro-2-furanol

Description

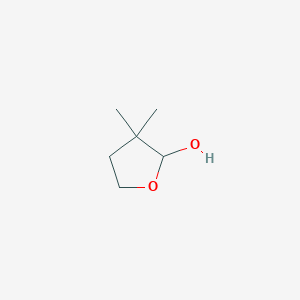

3,3-Dimethyltetrahydro-2-furanol is a cyclic ether alcohol with a hydroxyl group at position 2 and two methyl substituents at position 3 of the tetrahydrofuran ring. Key characteristics inferred from similar compounds include:

- Molecular formula: Likely C₅H₁₀O₂ (based on isomers like Tetrahydro-2-methyl-3-furanol) .

- Functional groups: Tertiary alcohol (hydroxyl at position 2) and sterically hindered methyl groups (position 3).

- Applications: Potential use in organic synthesis, solvents, or flavor/fragrance industries due to its oxygenated heterocyclic structure.

Properties

CAS No. |

102536-89-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3,3-dimethyloxolan-2-ol |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-4-8-5(6)7/h5,7H,3-4H2,1-2H3 |

InChI Key |

DDRXTONTKHHZNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOC1O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltetrahydro-2-furanol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3,3-dimethyl-1,4-butanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the tetrahydrofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyltetrahydro-2-furanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3,3-dimethyltetrahydrofuran-2-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

3,3-Dimethyltetrahydro-2-furanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3,3-Dimethyltetrahydro-2-furanol depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group and the tetrahydrofuran ring are key structural features that contribute to its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Table 1: Key Properties of 3,3-Dimethyltetrahydro-2-furanol and Related Compounds

Research Findings and Discussion

Structural Effects on Physical Properties

- Steric Hindrance: The tertiary alcohol in this compound likely reduces hydrogen bonding compared to secondary alcohols (e.g., Tetrahydro-2-methyl-3-furanol), leading to lower boiling points and solubility in nonpolar solvents .

- Functional Group Reactivity: The ketone group in dihydro-3,3-dimethyl-2(3H)-furanone confers higher electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol derivatives.

- Alkyl Chain Impact: Long-chain derivatives (e.g., dihydro-5-tetradecyl-2(3H)-furanone ) exhibit increased hydrophobicity, suggesting applications in lipid-based systems (e.g., cosmetics), whereas shorter-chain analogs may serve as solvents or synthetic intermediates.

Positional Isomerism

- Hydroxyl Position: Tetrahydro-2-methyl-3-furanol (hydroxyl at C3) vs. This compound (hydroxyl at C2) demonstrates how hydroxyl placement affects hydrogen bonding and intermolecular interactions.

Biological Activity

3,3-Dimethyltetrahydro-2-furanol (CAS No. 102536-89-0) is a tetrahydrofuran derivative characterized by its unique structural features, including two methyl groups at the 3rd position and a hydroxyl group at the 2nd position. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- Structural Features :

- Hydroxyl group (–OH) contributes to its reactivity.

- Tetrahydrofuran ring enhances solubility and interaction with biological molecules.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors within biological systems. The hydroxyl group and the tetrahydrofuran ring play crucial roles in these interactions, influencing various biochemical pathways. Specific mechanisms include:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways.

- Receptor Binding : Potential binding to specific receptors could lead to altered signaling pathways.

Biological Activities

Research indicates several potential biological activities of this compound:

Antimicrobial Properties

Studies have explored its efficacy against various pathogens. For instance, it has shown promising results in inhibiting the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of various furan derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

-

Anti-inflammatory Mechanism :

- In a controlled experiment, cells treated with this compound showed a decrease in interleukin-6 (IL-6) levels by approximately 40% compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

-

Neuroprotection in Animal Models :

- Research involving animal models of neurodegeneration revealed that administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function scores.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tetrahydrofuran (THF) | Lacks methyl groups | Solvent; limited biological use |

| 2-Methyltetrahydrofuran | One methyl group at position 2 | Mild antimicrobial properties |

| 3-Methyltetrahydrofuran | One methyl group at position 3 | Solvent; low biological activity |

| This compound | Two methyl groups at position 3 | Antimicrobial; anti-inflammatory; neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.